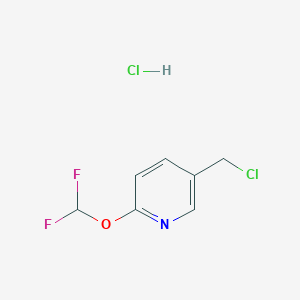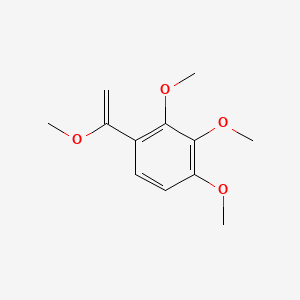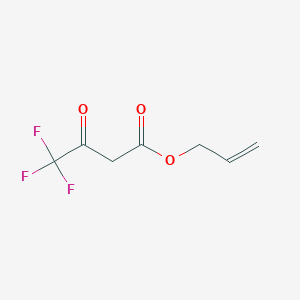![molecular formula C10H13FO2 B15330959 1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)
1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene is an organic compound characterized by a benzene ring substituted with a fluorine atom and a methoxymethoxyethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene can be synthesized through several methods, including:
Halogenation: Starting with 2-(methoxymethoxy)ethylbenzene, the compound undergoes halogenation to introduce the fluorine atom.
Nucleophilic Substitution: Reacting a suitable precursor with a fluorinating agent under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: Substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Production of hydrocarbons.
Substitution: Generation of various functionalized derivatives.
Aplicaciones Científicas De Investigación
1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical processes and interactions.
Medicine: Investigated for potential therapeutic uses in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene is compared with similar compounds such as 1-fluoro-2-(methoxymethoxy)benzene and 1-bromo-3-fluoro-2-(methoxymethoxy)benzene. While these compounds share structural similarities, the presence of different substituents leads to variations in their chemical properties and applications.
Comparación Con Compuestos Similares
1-Fluoro-2-(methoxymethoxy)benzene
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene
This comprehensive overview highlights the significance of 1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene in various scientific and industrial contexts. Its unique chemical properties and versatile applications make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Propiedades
Fórmula molecular |
C10H13FO2 |
|---|---|
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
1-fluoro-2-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C10H13FO2/c1-12-8-13-7-6-9-4-2-3-5-10(9)11/h2-5H,6-8H2,1H3 |
Clave InChI |
ZFYKVHRUZXQTAW-UHFFFAOYSA-N |
SMILES canónico |
COCOCCC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


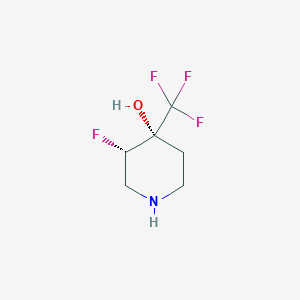
![2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole](/img/structure/B15330898.png)
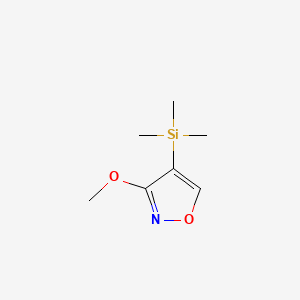
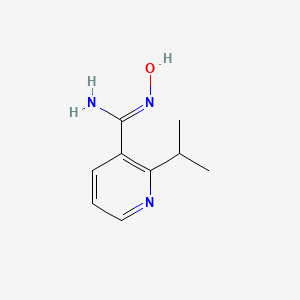
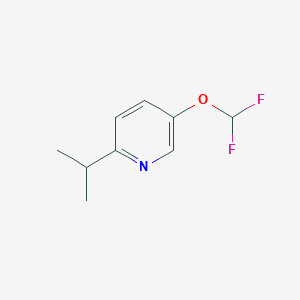
![Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B15330936.png)
![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)
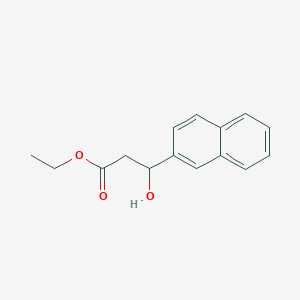
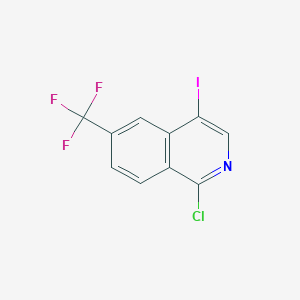
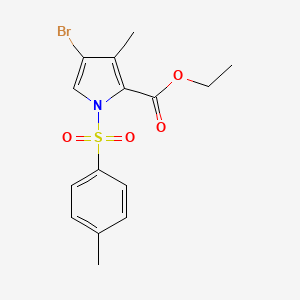
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B15330962.png)
